molecular formula C23H34N2O5 B6040076 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(2-methoxyethyl)piperidine

1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(2-methoxyethyl)piperidine

Cat. No. B6040076
M. Wt: 418.5 g/mol
InChI Key: OYNLJCFDKREOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(2-methoxyethyl)piperidine, also known as MPMP, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(2-methoxyethyl)piperidine involves its interaction with the dopamine D2 receptor. 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(2-methoxyethyl)piperidine acts as a partial agonist of the receptor, which means that it activates the receptor to a lesser extent than the natural ligand dopamine. This partial agonism results in a modulatory effect on the receptor, which can lead to changes in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(2-methoxyethyl)piperidine has been shown to have a range of biochemical and physiological effects, including analgesic, antipsychotic, and antidepressant effects. In animal studies, 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(2-methoxyethyl)piperidine has been shown to reduce pain sensitivity in models of acute and chronic pain. In addition, 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(2-methoxyethyl)piperidine has been shown to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(2-methoxyethyl)piperidine in lab experiments is its specificity for the dopamine D2 receptor. This allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. However, one limitation of using 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(2-methoxyethyl)piperidine is its relatively low potency compared to other D2 receptor ligands. This can make it difficult to achieve significant effects at lower concentrations.

Future Directions

There are several future directions for research on 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(2-methoxyethyl)piperidine. One direction is to investigate its potential as a novel analgesic agent in human clinical trials. Another direction is to further elucidate its mechanism of action and its effects on other neurotransmitter systems. Additionally, 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(2-methoxyethyl)piperidine could be used as a lead compound for the development of new drugs with improved potency and selectivity for the dopamine D2 receptor.

Synthesis Methods

The synthesis of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(2-methoxyethyl)piperidine involves the reaction of 1-(4-aminobenzoyl)-2-(2-methoxyethyl)piperidine with 1-(methoxyacetyl)-4-piperidinol. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(2-methoxyethyl)piperidine.

Scientific Research Applications

1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(2-methoxyethyl)piperidine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(2-methoxyethyl)piperidine has been shown to have a modulatory effect on the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. In pharmacology, 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(2-methoxyethyl)piperidine has been investigated for its potential as a novel analgesic agent. In medicinal chemistry, 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(2-methoxyethyl)piperidine has been studied for its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

2-methoxy-1-[4-[4-[2-(2-methoxyethyl)piperidine-1-carbonyl]phenoxy]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O5/c1-28-16-12-19-5-3-4-13-25(19)23(27)18-6-8-20(9-7-18)30-21-10-14-24(15-11-21)22(26)17-29-2/h6-9,19,21H,3-5,10-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNLJCFDKREOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCCCN1C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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